2-[(1-Methyl-1-phenylethyl)oxy]ethanol
Description
2-[(1-Methyl-1-phenylethyl)oxy]ethanol is a glycol ether derivative characterized by a phenylethyl ether group and a terminal hydroxyl group. The molecule’s key features include a bulky 1-methyl-1-phenylethyl substituent, which likely influences its solubility, reactivity, and applications in industrial or pharmaceutical contexts .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yloxy)ethanol |
InChI |
InChI=1S/C11H16O2/c1-11(2,13-9-8-12)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
BKZKYQORAJGMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share functional similarities with 2-[(1-Methyl-1-phenylethyl)oxy]ethanol, particularly in their ether-alcohol backbone or aromatic substituents:
Key Observations :
Fluorinated substituents (e.g., in and ) enhance polarity and metabolic stability, making these compounds more suited for pharmaceutical applications . The iodo-propynyl group in ’s compound suggests reactivity in cross-coupling reactions, a feature absent in the target molecule .
Molecular Weight and Applications :
- Lower molecular weight analogs (e.g., : 172.17 g/mol) may exhibit higher volatility, whereas bulkier derivatives (: 294.43 g/mol) are likely used as surfactants or polymer additives .
- The target compound’s intermediate molecular weight (estimated ~210–250 g/mol) may balance solubility and stability for use in coatings or solvents.
Physicochemical and Functional Comparisons
Hydrophobicity and Solubility :
- The 1-methyl-1-phenylethyl group in the target compound is less hydrophobic than the tetramethylbutylphenoxy chain in but more lipophilic than fluorinated analogs (). This positions it as a moderate-polarity solvent or intermediate .
- Fluorinated compounds () exhibit lower logP values due to electronegative fluorine atoms, enhancing water solubility in polar media .
Reactivity and Stability :
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